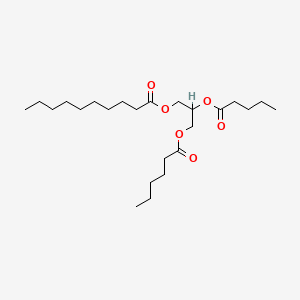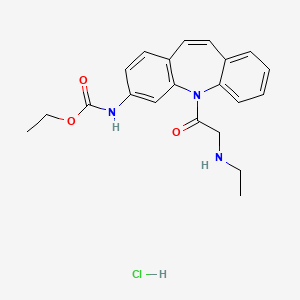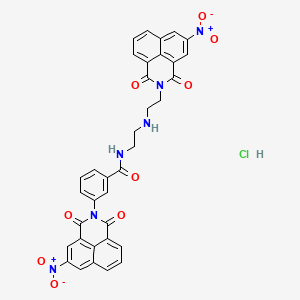
1-(3-Fluoro-4-methoxyphenyl)-2-phenyl-3-pyrrolidino-1-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-4-methoxyphenyl)-2-phenyl-3-pyrrolidino-1-propanol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom and a methoxy group attached to a phenyl ring, along with a pyrrolidine ring and a propanol moiety. Its diverse functional groups make it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-methoxyphenyl)-2-phenyl-3-pyrrolidino-1-propanol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Fluoro-Methoxy Phenyl Intermediate: The initial step involves the preparation of 3-fluoro-4-methoxyacetophenone through the reaction of 3-fluoro-4-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide.
Addition of the Pyrrolidine Ring: The next step involves the addition of a pyrrolidine ring to the intermediate.
Formation of the Final Product: The final step involves the reduction of the ketone group to an alcohol, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Fluoro-4-methoxyphenyl)-2-phenyl-3-pyrrolidino-1-propanol hydrochloride can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with amines or thiols.
Applications De Recherche Scientifique
1-(3-Fluoro-4-methoxyphenyl)-2-phenyl-3-pyrrolidino-1-propanol hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)-2-phenyl-3-pyrrolidino-1-propanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The pyrrolidine ring enhances its stability and bioavailability . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-methoxyacetophenone: A precursor in the synthesis of the target compound.
1-(3-Fluoro-4-methoxyphenyl)ethan-1-one: Another related compound with similar structural features.
3-Fluoro-4-methoxyphenyl cyclopropanamine hydrochloride: A compound with a cyclopropane ring instead of a pyrrolidine ring.
Uniqueness
1-(3-Fluoro-4-methoxyphenyl)-2-phenyl-3-pyrrolidino-1-propanol hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine ring enhances its stability and bioavailability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
110345-36-3 |
|---|---|
Formule moléculaire |
C20H25ClFNO2 |
Poids moléculaire |
365.9 g/mol |
Nom IUPAC |
1-(3-fluoro-4-methoxyphenyl)-2-phenyl-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C20H24FNO2.ClH/c1-24-19-10-9-16(13-18(19)21)20(23)17(14-22-11-5-6-12-22)15-7-3-2-4-8-15;/h2-4,7-10,13,17,20,23H,5-6,11-12,14H2,1H3;1H |
Clé InChI |
UDFRDBQFARLRAI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(C(CN2CCCC2)C3=CC=CC=C3)O)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


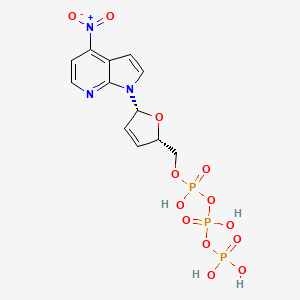

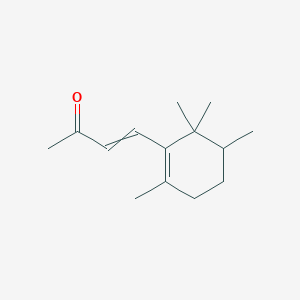
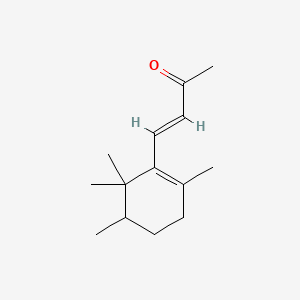

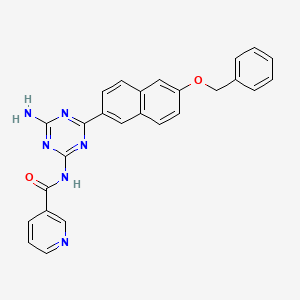
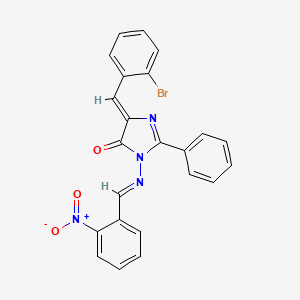
![3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-acetyloxyethylcarbamoyl)-2,4,6-triiodobenzoic acid](/img/structure/B12784022.png)
![N-[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N-phenylpropanamide](/img/structure/B12784044.png)
